molecular formula C22H16Cl2N2O3 B15019427 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B15019427
M. Wt: 427.3 g/mol
InChI Key: FNHPUOQHZAUOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzoxazole is then chlorinated to introduce the chloro groups. The final step involves the coupling of the chlorinated benzoxazole with 2-(3-methylphenoxy)acetamide under basic conditions to form the target compound.

Chemical Reactions Analysis

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can be compared with other benzoxazole derivatives, such as:

    N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide: This compound has a similar benzoxazole core but different substituents, leading to different biological activities.

    3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H16Cl2N2O3/c1-13-3-2-4-16(9-13)28-12-21(27)25-18-10-14(5-7-17(18)24)22-26-19-11-15(23)6-8-20(19)29-22/h2-11H,12H2,1H3,(H,25,27)

InChI Key

FNHPUOQHZAUOJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.